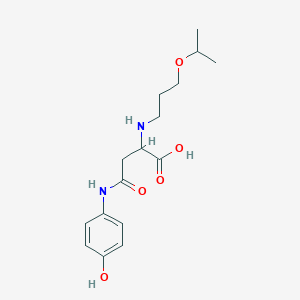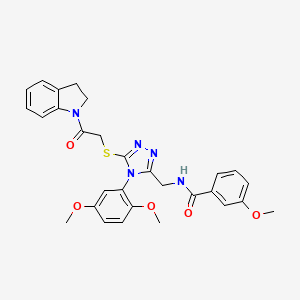
6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Tyrosine Kinase Inhibition
6,7-Dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione and its analogues have shown significant activity as tyrosine kinase inhibitors, particularly inhibiting the epidermal growth factor receptor (EGFR) by binding competitively at the ATP site. This inhibition is crucial in the context of cancer research, as EGFR is often overexpressed in malignant cells and contributes to tumor growth and progression. Studies demonstrate that slight modifications in the structure of these compounds can lead to a steep structure-activity relationship, indicating the potential for high specificity and effectiveness in targeting EGFR (A. Bridges et al., 1996).
Antimicrobial Activity
Quinazoline derivatives, including those structurally related to 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione, have been explored for their antimicrobial properties. These compounds have been synthesized and evaluated against a variety of bacterial and fungal strains, showing promising results in inhibiting the growth of these microorganisms. The ability to create a broad spectrum of derivatives allows for the tailoring of these compounds to target specific microbial pathways, offering potential new treatments for infectious diseases (A. Abu‐Hashem, 2018).
Anticonvulsant Activity
Research into quinazoline derivatives also extends into the neurological field, where some compounds have been found to possess anticonvulsant properties. By synthesizing and testing various 2-substituted 3-aryl-4(3H)-quinazolinones, researchers have identified certain molecules that show promising activity in preventing seizures in preclinical models. These findings suggest potential therapeutic applications for epilepsy and other seizure-related disorders (J. F. Wolfe et al., 1990).
Cardiotonic Activity
The structural framework of 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione lends itself to modifications that have shown potential in the development of cardiotonic agents. Certain 2(1H)-quinazolinones synthesized from similar structures have demonstrated the ability to inhibit phosphodiesterase-III, leading to positive inotropic effects. These compounds could offer new avenues for the treatment of heart failure and other cardiac conditions by improving heart muscle contractility (V. Bandurco et al., 1987).
作用機序
Target of Action
It is suggested that the compound may interact with targets such as inhibitors of poly-adp ribose polymerase, agents that affect vasculature or vasodilation, and oncogenic targeted agents .
Pharmacokinetics
It is suggested that the compound has high gi absorption and is a bbb permeant . It is also suggested that the compound is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .
Result of Action
It is suggested that the compound may improve the efficacy and/or reduce the side effects of suboptimally administered drug therapy .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione involves the reaction of 2-amino-3-methylbenzoic acid with thionyl chloride to form 3-methyl-2-chlorobenzoic acid. This intermediate is then reacted with 2-amino-4,5-dimethoxybenzoic acid to form 6,7-dimethoxy-4-(3-methylbenzoic acidamido)-1H-quinazoline-2-thione. The final step involves the methylation of the aniline group using dimethyl sulfate to form the desired compound.", "Starting Materials": [ "2-amino-3-methylbenzoic acid", "thionyl chloride", "2-amino-4,5-dimethoxybenzoic acid", "dimethyl sulfate" ], "Reaction": [ "1. React 2-amino-3-methylbenzoic acid with thionyl chloride to form 3-methyl-2-chlorobenzoic acid.", "2. React 3-methyl-2-chlorobenzoic acid with 2-amino-4,5-dimethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 6,7-dimethoxy-4-(3-methylbenzoic acidamido)-1H-quinazoline-2-thione.", "3. Methylate the aniline group of 6,7-dimethoxy-4-(3-methylbenzoic acidamido)-1H-quinazoline-2-thione using dimethyl sulfate to form 6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione." ] } | |
CAS番号 |
901721-25-3 |
分子式 |
C17H17N3O2S |
分子量 |
327.4 |
IUPAC名 |
6,7-dimethoxy-4-(3-methylanilino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C17H17N3O2S/c1-10-5-4-6-11(7-10)18-16-12-8-14(21-2)15(22-3)9-13(12)19-17(23)20-16/h4-9H,1-3H3,(H2,18,19,20,23) |
InChIキー |
CYQSHKXJFDVROA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC(=S)NC3=CC(=C(C=C32)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2874404.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-fluorophenoxy)benzamide](/img/structure/B2874406.png)
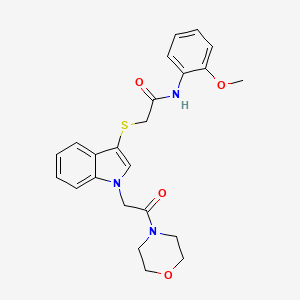
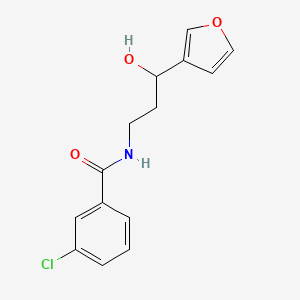
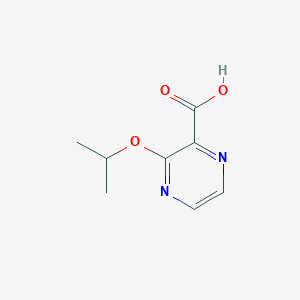
![N~1~-cyclohexyl-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2874410.png)

![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2874414.png)
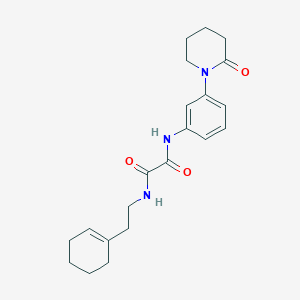
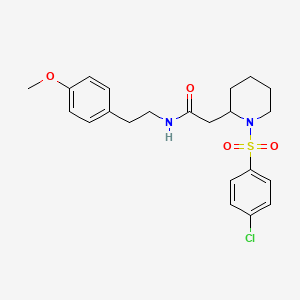
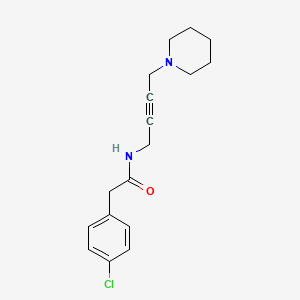
![Methyl 2-{[(cyclohexylamino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2874422.png)
